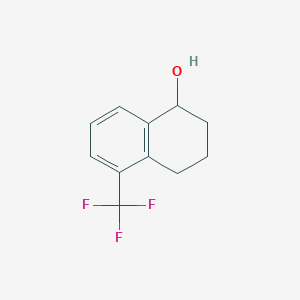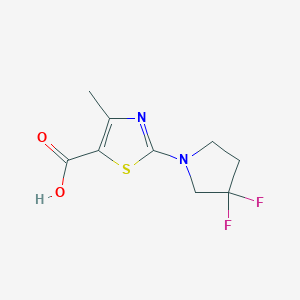
2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a difluoropyrrolidine moiety and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Difluoropyrrolidine Moiety: This step involves the introduction of fluorine atoms into a pyrrolidine ring. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Construction of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone. Common reagents include phosphorus pentasulfide (P2S5) and α-bromoacetophenone.
Coupling of the Two Moieties: The final step involves coupling the difluoropyrrolidine and thiazole moieties through a carboxylation reaction. This step may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 in acidic or basic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The thiazole ring can participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
3,3-Difluoropyrrolidine: Shares the difluoropyrrolidine moiety but lacks the thiazole ring.
4-Methylthiazole-5-carboxylic acid: Contains the thiazole ring but lacks the difluoropyrrolidine moiety.
2-(3,3-Difluoropyrrolidin-1-YL)-pyrimidine: Similar structure with a pyrimidine ring instead of a thiazole ring.
Uniqueness
2-(3,3-Difluoropyrrolidin-1-YL)-4-methylthiazole-5-carboxylic acid is unique due to the combination of the difluoropyrrolidine and thiazole moieties. This combination imparts distinct chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various scientific applications.
特性
分子式 |
C9H10F2N2O2S |
|---|---|
分子量 |
248.25 g/mol |
IUPAC名 |
2-(3,3-difluoropyrrolidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10F2N2O2S/c1-5-6(7(14)15)16-8(12-5)13-3-2-9(10,11)4-13/h2-4H2,1H3,(H,14,15) |
InChIキー |
XCIIXFZFNHAOQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N2CCC(C2)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13042124.png)


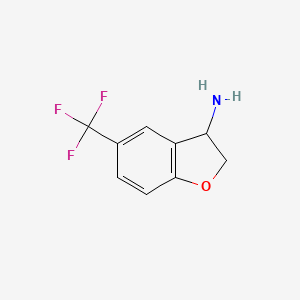




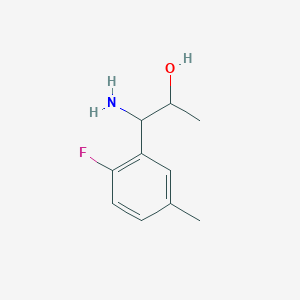
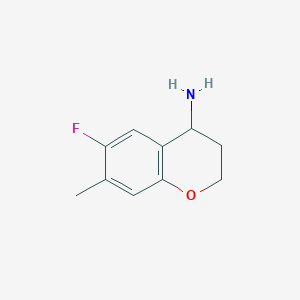
![1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13042189.png)

